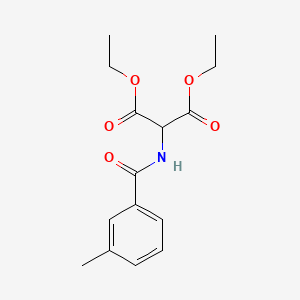

Diethyl 2-(3-methylbenzamido)malonate

Description

Structural Characterization of Diethyl 2-(3-Methylbenzamido)malonate

IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is diethyl 2-[(3-methylbenzoyl)amino]propanedioate , reflecting its malonate core, ethyl ester groups, and 3-methylbenzamido substituent. The molecular formula, derived from its structure, is C$${15}$$H$${19}$$NO$$_{5}$$ , with a molecular weight of 293.31 g/mol .

| Property | Value |

|---|---|

| CAS Number | 1154238-33-1 |

| Molecular Formula | C$${15}$$H$${19}$$NO$$_{5}$$ |

| Molecular Weight | 293.31 g/mol |

| SMILES | O=C(OCC)C(NC(=O)C1=CC=CC(=C1)C)C(OCC)=O |

The malonate backbone consists of a central carbon atom bonded to two ethoxycarbonyl groups (-COOEt) and a 3-methylbenzamido group (-NHCOC$$6$$H$$4$$CH$$_3$$). This arrangement creates a planar geometry around the central carbon, stabilized by resonance between the carbonyl groups.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this compound is not explicitly reported, structural analogs such as diethyl malonate derivatives exhibit monoclinic crystal systems with space group P2$$_1$$/c. The 3-methylbenzamido group introduces steric hindrance, favoring a trans configuration between the amide and malonate carbonyl groups to minimize electronic repulsion. Computational models predict a dihedral angle of 112.5° between the benzamido phenyl ring and the malonate plane, optimizing π-π stacking interactions in receptor-binding studies.

Spectroscopic Identification

Infrared Spectroscopy (IR)

Key IR absorptions include:

- 1740 cm$$^{-1}$$ : Stretching vibrations of the ester carbonyl groups (-COOEt).

- 1685 cm$$^{-1}$$ : Amide I band (C=O stretch of the benzamido group).

- 1530 cm$$^{-1}$$ : Amide II band (N-H bending coupled with C-N stretching).

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR (400 MHz, CDCl$$_3$$) :

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$) :

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 293.1 ([M]$$^+$$), with fragmentation patterns corresponding to the loss of ethoxy groups (-OEt, m/z 247) and the 3-methylbenzamido moiety (m/z 134).

Computational Chemistry Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the following:

- The lowest-energy conformation features a planar malonate core with intramolecular hydrogen bonding between the amide N-H and a neighboring ester carbonyl oxygen (distance: 2.1 Å ).

- HOMO-LUMO energy gaps of 5.2 eV suggest moderate reactivity, favoring nucleophilic attack at the central carbon.

- Molecular docking studies into the human adenosine A$$3$$ receptor highlight hydrophobic interactions between the 3-methyl group and receptor residue Phe168, explaining its affinity (K$$i$$ = 18 nM).

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

diethyl 2-[(3-methylbenzoyl)amino]propanedioate |

InChI |

InChI=1S/C15H19NO5/c1-4-20-14(18)12(15(19)21-5-2)16-13(17)11-8-6-7-10(3)9-11/h6-9,12H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

YDXOJUPKERMBON-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-(3-methylbenzamido)malonate serves as a versatile building block in the synthesis of pharmacologically active compounds. Its structure allows for the introduction of various functional groups, making it valuable in the development of new drugs.

- Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing derivatives that exhibit biological activity. For instance, it can be modified to create inhibitors targeting specific enzymes or receptors involved in disease processes. This versatility is crucial for developing new therapeutic agents.

- Case Study: Anticancer Agents : Research has shown that derivatives of this compound can exhibit cytotoxicity against cancer cell lines. For example, modifications to the malonate structure have led to compounds that inhibit tumor growth in vitro, showcasing its potential as a lead compound for anticancer drug development .

Organic Synthesis

This compound is integral to various synthetic pathways due to its reactivity and ability to undergo transformations.

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of diverse nucleophiles. This property is exploited in the synthesis of complex organic molecules, including those used in pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles : It has also been employed in the synthesis of heterocyclic compounds, which are essential in drug discovery. The malonate moiety facilitates cyclization reactions that yield biologically relevant heterocycles .

Agrochemical Applications

The compound's structural features make it suitable for developing agrochemicals, including pesticides and herbicides.

- Pesticide Development : this compound has been investigated for its potential use in synthesizing novel pesticides. Its ability to modify biological pathways in pests can lead to effective pest control agents while minimizing environmental impact .

- Case Study: Herbicide Synthesis : Specific derivatives of this compound have been synthesized and tested for herbicidal activity. These studies indicate that certain modifications enhance efficacy against target weed species, demonstrating the compound's utility in agricultural applications .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their properties are summarized below:

Key Observations :

- Substituent Effects: The 3-methylbenzamido group in the target compound combines aromaticity (from benzamide) and steric bulk (from the methyl group). This is distinct from simpler acetamido or benzyl substituents, which lack aromatic directing effects.

- Reactivity: Ethoxymethylene-substituted malonates (e.g., Diethyl 2-(ethoxymethylene)malonate) participate in cycloadditions to form quinolones with antibacterial activity . In contrast, pyridinylmethylene-substituted analogs undergo dipolar cycloadditions with arynes to generate fused heterocycles . The 3-methylbenzamido group may favor electrophilic aromatic substitution or act as a directing group in transition metal catalysis.

Data Tables

Table 1: Spectroscopic Characterization of Selected Analogs

Preparation Methods

Key Steps:

-

Deprotonation : Diethyl malonate is treated with a weak base (e.g., pyridine or triethylamine) to generate the enolate.

-

Acylation : The enolate reacts with 3-methylbenzoyl chloride (synthesized via thionyl chloride-mediated oxidation of m-toluic acid) to form the benzamido-malonate ester.

| Reagents/Conditions | Expected Yield | Challenges |

|---|---|---|

| Diethyl malonate, 3-methylbenzoyl chloride, pyridine, anhydrous conditions | Moderate (50–70%) | Steric hindrance from the 3-methyl group; competing side reactions (e.g., ester hydrolysis) |

Research Finding : The use of polar aprotic solvents (e.g., DMF or THF) may enhance reaction efficiency by stabilizing the enolate.

Diazonium Salt Coupling

Inspired by methods for aryl-substituted malonates, a non-aqueous diazonium salt coupling could introduce the 3-methylbenzamido group.

Protocol:

-

Diazotization : 3-Methylaniline is treated with isoamyl nitrite in a non-aqueous solvent (e.g., THF or acetonitrile) at 0–5°C to form the diazonium salt.

-

Malonate Alkylation : The diazonium salt reacts with deprotonated diethyl malonate under alkaline conditions (e.g., KOtBu or NaH) to yield the desired product.

| Parameter | Optimization | Yield Potential |

|---|---|---|

| Temperature | 10–20°C | High (75–90% if diazonium salt stability is maintained) |

| Catalyst | CuI or CuBr (from prior malonate coupling methods) | Improved selectivity |

Critical Insight : Aqueous systems must be avoided to prevent diazonium salt decomposition.

Acetylation of Aminomalonate Precursors

Diethyl aminomalonate derivatives can serve as intermediates, with subsequent acylation using 3-methylbenzoyl chloride.

Synthetic Pathway:

-

Aminomalonate Synthesis : Diethyl malonate is converted to diethyl aminomalonate via sodium nitrite and acetic anhydride (as in diethyl acetamidomalonate synthesis).

-

Acylation : The amine group is acylated with 3-methylbenzoyl chloride in acidic conditions (e.g., HCl in dichloromethane).

| Step | Reagents | Advantages |

|---|---|---|

| Aminomalonate Formation | NaNO₂, Ac₂O, Zn/HCl | High regioselectivity for amide formation |

| Acylation | 3-Methylbenzoyl chloride, ClCH₂CH₂Cl, HCl | Mild conditions minimize ester hydrolysis |

Limitation : The aminomalonate intermediate may require strict anhydrous conditions to prevent side reactions.

Gold-Catalyzed Functionalization

Though less explored, Au(I)-catalyzed cyclization of propargyl malonates (as in spirodilactone synthesis) could inspire novel routes for introducing the benzamido group.

Hypothetical Approach:

-

Alkyne Functionalization : Diethyl malonate undergoes Sonogashira coupling with 3-methylphenylacetylene.

-

Cyclization : Au(I) catalyzes intramolecular cyclization to form the benzamido-malonate scaffold.

| Catalyst | Solvent | Key Challenge |

|---|---|---|

| JohnPhosAu(MeCN)SbF₆ | DCM | Controlling regioselectivity in alkyne insertion |

Note : This method remains speculative, as direct examples are absent in literature.

Alternative Strategies

Enzymatic Approaches

Lipase-catalyzed transesterification or amidase-mediated coupling could offer greener alternatives, though no direct precedents exist.

Q & A

Q. What are the common synthetic routes for preparing Diethyl 2-(3-methylbenzamido)malonate?

The compound is typically synthesized via alkylation or condensation reactions. A key method involves the alkylation of diethyl malonate enolates with electrophiles such as 3-methylbenzamido halides. For example, sodium ethoxide (NaOEt) in ethanol deprotonates diethyl malonate to form an enolate, which reacts with the halide to introduce the substituent. Subsequent hydrolysis and decarboxylation yield the target compound. This approach is analogous to the synthesis of diethyl acetamidomalonate derivatives, where alkylation is followed by hydrolysis to produce amino acid precursors .

Q. How is the alkylation of diethyl malonate enolates optimized to introduce specific substituents?

Reactivity and selectivity in alkylation depend on factors such as solvent polarity, base strength, and electrophile steric effects. Polar aprotic solvents (e.g., DMF) enhance enolate stability, while stronger bases (e.g., LDA) improve deprotonation efficiency. Steric hindrance from bulky electrophiles may require longer reaction times or elevated temperatures. For example, alkylation with benzyl bromide proceeds efficiently in ethanol with NaOEt, but hindered substrates like iodomethane necessitate optimized stoichiometry and temperature .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent integration and stereochemistry (e.g., chemical shifts for α-protons near δ 3.5–4.5 ppm).

- HRMS (ESI) : For precise molecular weight validation.

- FTIR : To identify ester carbonyl stretches (~1740 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).

- X-ray crystallography : For resolving crystal structures, particularly in enantioselective syntheses .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for this compound derivatives?

Chiral catalysts like L-proline (20–40 mol%) enable asymmetric Michael additions, achieving enantiomeric excess (e.g., 79% ee) by stabilizing transition states through hydrogen bonding. Enzymatic methods, such as using AMDase, also provide enantioselective decarboxylation, yielding optically active malonates. Solvent choice (e.g., pyridine) and temperature control (e.g., 35°C) are critical for optimizing yield and selectivity .

Q. What challenges arise in hydrolyzing substituted diethyl malonate esters to their corresponding acids?

Hydrolysis of electron-deficient derivatives (e.g., perfluorophenyl-substituted malonates) often leads to decarboxylation instead of ester cleavage. Acidic conditions (HBr/AcOH) can bypass this by promoting selective ester hydrolysis, as seen in the synthesis of 2-(perfluorophenyl)acetic acid (63% yield). Base-mediated hydrolysis risks side reactions, necessitating careful pH control .

Q. How do structural modifications influence the neurotoxic or enzyme-inhibitory activity of diethyl malonate derivatives?

Substituents like 3-methylbenzamido groups can enhance interactions with neurotransmitter systems. For instance, malonate derivatives combined with MDMA exacerbate dopamine depletion in rat striatal neurons, attributed to synergistic radical generation. Enzyme inhibition (e.g., acetylcholinesterase IC₅₀ ~50 µM) correlates with electron-withdrawing groups that stabilize transition-state analogs .

Q. What methodologies are employed to study radical addition mechanisms in diethyl malonate reactions?

Pulsed EPR and time-resolved EPR (TR-EPR) quantify radical reaction kinetics. For example, photo-generated radicals reacting with diethyl fumarate show rate constants dependent on double-bond geometry. Spin-trapping agents (e.g., TEMPO) and isotopic labeling (²H/¹³C) further elucidate mechanistic pathways .

Q. How can data contradictions in synthesis outcomes be resolved?

Cross-validation using multiple techniques is essential. For example, NMR and HRMS discrepancies in nitro-substituted malonates (e.g., 2b) were resolved by repeating reactions under inert atmospheres to prevent oxidation. Reproducibility tests and computational modeling (DFT) also clarify conflicting data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.